molecular formula C11H9BrN2O B1525554 5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde CAS No. 689250-57-5

5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde

Cat. No. B1525554
M. Wt: 265.11 g/mol
InChI Key: BQFJPBPPKSJMBA-UHFFFAOYSA-N
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Description

The compound “5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for “5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde” are not available, pyrazole derivatives are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms . The exact structure of “5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde” would require further analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Without specific information on “5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde”, it’s difficult to provide an accurate analysis.

Scientific Research Applications

Synthesis and Molecular Structures

This compound serves as a precursor for the synthesis of reduced 3,4'-bipyrazoles through a series of reactions involving microwave irradiation and cyclocondensation, leading to compounds with potential supramolecular assembly applications (Cuartas et al., 2017). The study showcases the molecular structures of the intermediates and final products, indicating the versatility of the parent compound in generating structurally diverse molecules.

Photophysical Studies

Another application involves photophysical studies, where "3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" demonstrates varying photophysical properties across different solvents. These properties are crucial for understanding solvent effects on molecular behavior, which can be applied in the development of new photoluminescent materials or in the study of molecular interactions (Singh et al., 2013).

Antimicrobial Applications

Derivatives synthesized from the parent compound have shown promising antimicrobial activities. For example, novel 1,2,3-triazolyl pyrazole derivatives have been synthesized and tested for their antimicrobial properties, highlighting the potential use of these compounds in developing new antibacterial and antifungal agents (Bhat et al., 2016).

Synthetic Methodologies

The compound has also been utilized in various synthetic methodologies to create novel heterocyclic compounds with potential biological and pharmaceutical applications. These methodologies include reactions under basic conditions, Vilsmeier–Haack reactions, and cyclocondensation reactions, demonstrating the compound's role as a versatile building block in organic synthesis (Xu & Shi, 2011).

Heterocyclic Moieties and Schiff Bases

Furthermore, the compound has been used to synthesize heteroaryl pyrazole derivatives and Schiff bases of chitosan, showing significant antimicrobial activity. This indicates its utility in designing compounds for biological applications and material science (Hamed et al., 2020).

properties

IUPAC Name

5-(4-bromophenyl)-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-14-11(9(7-15)6-13-14)8-2-4-10(12)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFJPBPPKSJMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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